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molecular formula C17H10N4O4S B8390055 Phenyl (4-cyano-3-(4-nitrophenyl)isothiazol-5-yl)carbamate

Phenyl (4-cyano-3-(4-nitrophenyl)isothiazol-5-yl)carbamate

Cat. No. B8390055
M. Wt: 366.4 g/mol
InChI Key: ASWRNXKPCDWHLP-UHFFFAOYSA-N
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Patent
US08969583B2

Procedure details

A mixture of phenyl (4-cyano-3-(4-nitrophenyl)isothiazol-5-yl)carbamate (37 mg, 0.10 mmol) and 3-methoxypropylamine (0.015 mL, 0.15 mmol) in 0.8 mL dioxane was heated at 80° C. After 2 hours the reaction mixture was evaporated to a solid film. The solid was triturated with dichloromethane and then 10% EtOAc in hexane to give a yellow-orange solid. This material was then chromatographed eluting with gradient 50% to 70% EtOAc in hexane. The filtrate from trituration and material from another reaction were combined and chromatographed with EtOAc/hexane. The clean product lots were combined to give the title compound as an off-white solid (27 mg).
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
0.015 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([C:18]2[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=2)=[N:5][S:6][C:7]=1[NH:8][C:9](=[O:17])OC1C=CC=CC=1)#[N:2].[CH3:27][O:28][CH2:29][CH2:30][CH2:31][NH2:32]>O1CCOCC1>[C:1]([C:3]1[C:4]([C:18]2[CH:19]=[CH:20][C:21]([N+:24]([O-:26])=[O:25])=[CH:22][CH:23]=2)=[N:5][S:6][C:7]=1[NH:8][C:9]([NH:32][CH2:31][CH2:30][CH2:29][O:28][CH3:27])=[O:17])#[N:2]

Inputs

Step One
Name
Quantity
37 mg
Type
reactant
Smiles
C(#N)C=1C(=NSC1NC(OC1=CC=CC=C1)=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.015 mL
Type
reactant
Smiles
COCCCN
Name
Quantity
0.8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 hours the reaction mixture was evaporated to a solid film
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid was triturated with dichloromethane
CUSTOM
Type
CUSTOM
Details
10% EtOAc in hexane to give a yellow-orange solid
CUSTOM
Type
CUSTOM
Details
This material was then chromatographed
WASH
Type
WASH
Details
eluting with gradient 50% to 70% EtOAc in hexane
CUSTOM
Type
CUSTOM
Details
chromatographed with EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=NSC1NC(=O)NCCCOC)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 27 mg
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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